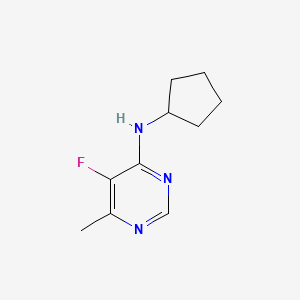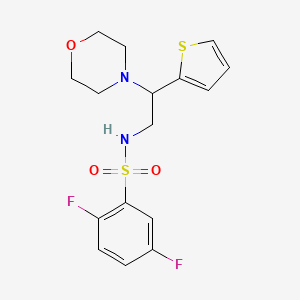![molecular formula C10H10N4 B2798972 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile CAS No. 1160246-33-2](/img/structure/B2798972.png)
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
準備方法
The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile typically involves multiple steps. One common synthetic route starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide to obtain an intermediate, which is then protected by para-methoxybenzyl chloride to produce a key intermediate. This intermediate undergoes further reactions, including the addition of meta-aminobenzoic acid and morpholine, to yield the final product .
化学反応の分析
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile involves the inhibition of tropomyosin receptor kinases. These kinases, when overexpressed or continuously activated, can lead to uncontrolled cell proliferation and cancer. The compound binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
類似化合物との比較
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Pyrazoloquinolines: These compounds have shown pharmacological activities in various studies.
The uniqueness of this compound lies in its specific inhibitory action on tropomyosin receptor kinases, which distinguishes it from other similar compounds that may target different kinases or pathways .
特性
IUPAC Name |
3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-5-9-7-14(4-2-3-11)13-10(9)12-6-8/h5-7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQGJNIFYZSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2N=C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2798889.png)
![Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2798890.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2798894.png)
![N-[(4-bromophenyl)sulfonyl]-L-alanine](/img/structure/B2798895.png)

![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)
![2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2798898.png)
![2,4,7,8-Tetramethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798900.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2798901.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)
![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)


